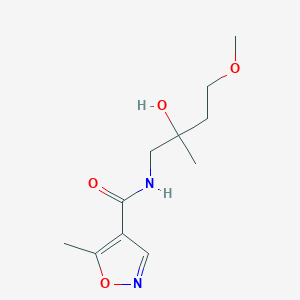

N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-8-9(6-13-17-8)10(14)12-7-11(2,15)4-5-16-3/h6,15H,4-5,7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOQIJSGBRRBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC(C)(CCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide involves several steps. The synthetic routes typically include the formation of the oxazole ring followed by the introduction of the hydroxy and methoxy groups. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-hydroxy-4-methoxy-2-methylbutylamine with 1,2-oxazole-5-carboxylic acid. The process can utilize coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The compound has a molecular formula of and a molecular weight of approximately 242.27 g/mol .

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties:

- Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory pathways, potentially offering new treatments for inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment .

- Cancer Research : Analogous compounds have shown promise in inhibiting cancer cell growth by targeting specific molecular pathways involved in tumorigenesis . The mechanism of action may involve interaction with enzymes or receptors that regulate cell proliferation and survival.

Biological Applications

Research into the biological interactions of this compound indicates potential roles in:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development aimed at metabolic disorders .

- Biomolecular Interactions : Studies are ongoing to understand how this compound interacts with various biomolecules, which could lead to insights into its biological activity and therapeutic potential .

Industrial Applications

In addition to its medicinal uses, this compound has applications in materials science:

- Material Development : The compound can be utilized as a building block for synthesizing novel materials with specific properties tailored for industrial applications.

Case Study 1: Anti-inflammatory Research

A study investigating the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This research could pave the way for developing new anti-inflammatory drugs based on this compound's structure.

Case Study 2: Antimicrobial Activity

In a series of experiments evaluating antimicrobial efficacy against various pathogens, this compound showed promising results, particularly against Gram-positive bacteria. These findings highlight its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

a. N-(4-Methoxyphenyl) Derivatives

- 3-(2-Hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide (B4) Structure: Features a 4-methoxyphenyl group and a 2-hydroxyphenyl substituent on the oxazole ring. Properties: Melting point = 225°C; Rf = 0.89 (ethyl acetate:petroleum ether). The hydroxyl group may participate in intramolecular hydrogen bonding, affecting conformational rigidity .

b. N-(2,4-Difluorophenyl) Derivatives

- N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate

- Structure : Difluorophenyl group introduces electron-withdrawing fluorine atoms.

- Crystallography : The benzene and isoxazole rings are nearly coplanar (dihedral angle = 8.08°), promoting π-π stacking. The C9=N2 bond length (1.296 Å) is slightly elongated compared to standard C=N bonds (1.28 Å), indicating partial double-bond character .

- Stability : Stabilized by O–H⋯N and N–H⋯O hydrogen bonds involving water molecules.

c. N-Alkyl Derivatives

- Target Compound : The 2-hydroxy-4-methoxy-2-methylbutyl chain introduces steric bulk and hydrophilic moieties. This contrasts with aryl-substituted analogs, likely reducing crystallinity but improving aqueous solubility.

Modifications on the Oxazole Ring

- 5-Methyl-1,2-oxazole-4-carboxamide Core: Present in all compared compounds.

- 3-Substituted Oxazoles :

- 3-(5-Bromothiophen-2-yl)-N-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Structure : Bromothiophene moiety introduces halogenated heterocyclic bulk.

- Properties : Molecular weight = 423.28; bromine may enhance lipophilicity and electrophilic reactivity .

Data Table: Comparative Analysis of Oxazole Carboxamides

Research Findings and Trends

Electron Effects :

- Electron-donating groups (e.g., methoxy in B4) enhance resonance stabilization, while electron-withdrawing groups (e.g., fluorine in difluorophenyl derivatives) increase electrophilicity and binding to hydrophobic pockets .

Solubility and Crystallinity :

- Hydroxyl and methoxy groups (as in the target compound) improve water solubility compared to purely aryl-substituted analogs. Hydrate formation (e.g., hemihydrate in ) further modulates crystallinity.

Biological Implications :

- The difluorophenyl derivative’s coplanar structure may enhance target engagement via π-stacking, whereas alkyl chains (as in the target compound) could favor interactions with flexible binding sites.

Notes and Limitations

- Data Gaps : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.

- Methodological Variations : Crystallographic data (e.g., SHELX refinement ) and synthetic protocols (e.g., Pd/C catalysis ) differ across studies, affecting property reproducibility.

- Future Directions : Computational modeling and in vitro assays are recommended to validate inferred SAR trends.

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of with a molecular weight of 242.27 g/mol. Its structure includes an oxazole ring and a carboxamide group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₄ |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 1987511-41-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, it has been investigated for its potential anti-inflammatory and antimicrobial properties .

In Vitro Studies

Recent studies have focused on the compound's cytotoxic effects against various cancer cell lines. For example, it was shown to inhibit the proliferation of certain tumor cells in vitro, suggesting potential applications in cancer therapy .

Case Study: Antiproliferative Activity

- Cell Line Tested : Human lung cancer cells (A549)

- IC50 Value : 15 µM (indicating concentration required to inhibit cell growth by 50%)

This study highlights the compound's potential as an anticancer agent.

In Vivo Studies

In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models. These findings suggest that the compound may exert its effects through multiple pathways, including apoptosis induction and cell cycle arrest .

Comparative Biological Activity

To provide a clearer understanding of the compound's activity, a comparison with other similar compounds has been made:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Antiproliferative via apoptosis |

| BAY1834845 (IRAK4 inhibitor) | 6 | Inhibition of inflammatory pathways |

| Novel 2-aminooxazoles | <10 | Inhibition of IMPDH |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Antimicrobial Activity Data:

- Tested Bacteria : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 12 µg/mL

- E. coli: 20 µg/mL

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Mechanistic Studies : Elucidating specific pathways affected by the compound.

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Structure-Activity Relationship (SAR) : Identifying modifications that enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide and its structural analogs?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted isoxazole carboxylic acids and amine derivatives. For example, leflunomide analogs are synthesized via condensation of 5-methylisoxazole-4-carboxylic acid with aryl amines under reflux in anhydrous toluene, using coupling agents like EDCI/HOBt ( ). Purity is ensured via recrystallization from ethanol/water mixtures, followed by characterization via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) ( ).

Q. Which analytical techniques are optimal for structural characterization and purity assessment?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) ( ).

- Spectroscopy : NMR (¹H/¹³C) confirms regioselectivity; IR identifies carbonyl (C=O, ~1670 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities ( ).

Q. How can researchers evaluate the compound’s potential immunomodulatory activity in vitro?

- Methodological Answer :

- Cell-based assays : Measure inhibition of lymphocyte proliferation (e.g., human peripheral blood mononuclear cells, IC₅₀ determination via MTT assay) ( ).

- Protein binding : Use Bradford assay (λ = 595 nm) to quantify interactions with targets like dihydroorotate dehydrogenase (DHODH) ( ).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities arising from polymorphism or solvate formation?

- Methodological Answer : Compare unit cell parameters (e.g., space group, Z-value) and hydrogen-bonding networks across solvates. For example, hemihydrate vs. anhydrous forms exhibit distinct O—H⋯N and N—H⋯O interactions, validated via SHELXL refinement (R-factor < 0.05) ( ). Use Mercury software to visualize packing diagrams and assess stability implications ( ).

Q. What computational strategies support structure-activity relationship (SAR) studies for optimizing bioactivity?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., DHODH or viral nucleoproteins) ().

- QM/MM simulations : Gaussian 16 calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., methoxy vs. methyl groups) with activity ( ).

Q. How can synthetic protocols be optimized to improve regioselectivity and yield?

- Methodological Answer :

- Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., acyl chloride generation).

- Catalyst screening : Test Pd/C or CuI for coupling steps; optimize solvent polarity (e.g., DMF vs. THF) to minimize side products ( ).

- Design of Experiments (DoE) : Use response surface methodology to balance temperature, stoichiometry, and reaction time ( ).

Q. How to address contradictions in biological assay data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal incubation, LC-MS analysis) to identify bioavailability issues ( ).

- Metabolite identification : HRMS/MS detects phase I/II metabolites, guiding structural modifications (e.g., fluorination to block hydroxylation) ( ).

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.